

Crystal structure of 6-Methyl-2-phenyl-1H-indole and its derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-2-phenyl-1H-indole

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An In-Depth Technical Guide to the Crystal Structure of **6-Methyl-2-phenyl-1H-indole** and its Derivatives

Executive Summary

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been explored as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within this scaffold is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the crystal structure of **6-Methyl-2-phenyl-1H-indole** and its key derivatives. It synthesizes crystallographic data with field-proven insights into experimental methodologies and biological relevance, targeting researchers, medicinal chemists, and drug development professionals. We delve into the subtle yet critical conformational properties, intermolecular interactions, and the causal relationships between molecular architecture and biological function.

The 2-Phenyl-1H-Indole Scaffold: A Cornerstone in Medicinal Chemistry

The indole nucleus is a fundamental pharmacophore found in essential biological molecules like the amino acid tryptophan and neurotransmitters such as serotonin.[2][4] The addition of a phenyl group at the C2 position creates the 2-phenyl-1H-indole scaffold, a structure that

confers a unique combination of rigidity, lipophilicity, and hydrogen-bonding capability. This scaffold's versatility has led to its incorporation into a vast array of therapeutic agents.

Derivatives of this core have been shown to exhibit a wide spectrum of biological activities:

- **Anticancer Activity:** Certain 3-methyl-2-phenyl-1H-indole analogues have demonstrated potent antiproliferative effects by inhibiting DNA topoisomerase II, an enzyme crucial for cell division in highly proliferating cancer cells.[5]
- **Anti-inflammatory Properties:** By selectively inhibiting the COX-2 enzyme, some N-substituted 2-phenylindole derivatives show significant anti-inflammatory and analgesic activity, comparable to established drugs like indomethacin.[2]
- **Antitubercular Agents:** The scaffold is a validated starting point for developing inhibitors against essential enzymes in *Mycobacterium tuberculosis*, such as Polyketide synthase 13 (Pks13).[6]
- **Neurological Activity:** Substituted 1H-indole-2-carboxamides act as allosteric modulators of the CB1 receptor, presenting opportunities for treating neurological disorders.[7]

The efficacy of these compounds is intimately linked to their three-dimensional structure. The orientation of the C2-phenyl ring relative to the indole plane, the nature and position of substituents, and the resulting intermolecular packing forces all dictate how the molecule interacts with its biological target.

Crystallographic Analysis: Unveiling the Molecular Architecture

While a published single-crystal structure for the parent **6-methyl-2-phenyl-1H-indole** was not identified in a comprehensive search, extensive data from closely related analogues provide a robust framework for understanding its likely structural properties. X-ray crystallography offers definitive insights into molecular geometry, conformation, and the non-covalent interactions that govern solid-state packing.[8]

Core Conformation and Dihedral Angles

A critical geometric parameter in 2-phenyl-indole derivatives is the dihedral angle between the plane of the indole ring system and the plane of the C2-phenyl substituent. This angle dictates the overall shape of the molecule and its ability to fit into a receptor's binding pocket.

In the closely related structure of 1-Methyl-2-phenyl-1H-indole, the phenyl ring is twisted by 46.09° relative to the indole system.^[9] This non-planar conformation is a common feature. However, substitution on the indole nitrogen can dramatically alter this angle. For N-phenyl derivatives like 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, this dihedral angle increases significantly to 64.92°, indicating a more pronounced twist.^[10] This highlights the profound impact of N-substitution on the molecule's global conformation.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several 2-phenyl-indole derivatives, illustrating the structural variations within this class of compounds.

Compound	Formula	Crystal System	Space Group	Dihedral Angle (Indole-Phenyl)	Reference
1-Methyl-2-phenyl-1H-indole	C ₁₅ H ₁₃ N	Orthorhombic	Pbca	46.09°	[9]
2-Methyl-1-phenyl-1H-indole-3-carbonitrile	C ₁₆ H ₁₂ N ₂	Triclinic	P $\bar{1}$	64.92°	[10]
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile	C ₁₇ H ₁₄ N ₂ O	Triclinic	P $\bar{1}$	64.48°	[11]
Indole-Arylpiperazine Derivative 1	C ₂₄ H ₂₇ N ₃ O ₄	Monoclinic	C2/c	44.20°	[12]
Indole-Arylpiperazine Derivative 3	C ₂₄ H ₂₇ N ₃ O ₄	Monoclinic	P2 ₁ /n	57.68°	[12]

Table 1: Comparative crystallographic data for selected 2-phenyl-indole derivatives.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In indole derivatives, these are crucial for stabilizing the solid-state structure. Key interactions include:

- **N–H \cdots π Interactions:** In N-unsubstituted indoles, the acidic N-H proton can form a hydrogen bond with the electron-rich π-system of an adjacent molecule, an interaction with an estimated energy of -28 kJ/mol.[\[4\]](#)

- Conventional Hydrogen Bonds: Substituents containing hydroxyl or amide groups can form strong hydrogen bond networks, significantly influencing crystal packing and stability.[12]
- π – π Stacking: The aromatic indole and phenyl rings can stack upon one another, with typical centroid-to-centroid distances around 3.9 Å.[10]
- C–H \cdots π Interactions: Weak hydrogen bonds between carbon-hydrogen groups and aromatic rings further contribute to the overall stability of the crystal lattice.[10][11]

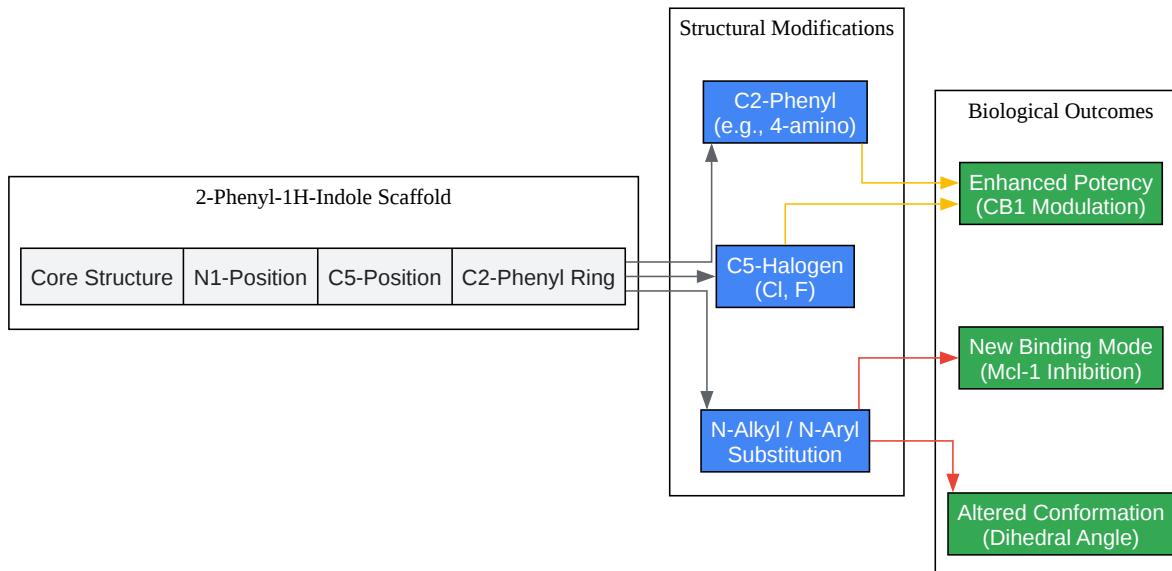
The interplay of these forces determines the final crystal habit and can influence physicochemical properties such as solubility and dissolution rate, which are critical in drug development.

Structure-Activity Relationship (SAR) Insights

Understanding the crystal structure provides a static picture that is foundational for interpreting dynamic biological activity. SAR studies correlate specific structural modifications with changes in therapeutic efficacy. For the 2-phenyl-indole scaffold, several key SAR trends have been established.

- Substitution on the Indole Ring: The position and nature of substituents are critical. For CB1 receptor modulators, a chloro or fluoro group at the C5 position enhances potency.[7]
- Substitution on the C2-Phenyl Ring: For the same CB1 modulators, a diethylamino group at the 4-position of the phenyl ring was found to be optimal for activity.[7] In contrast, for certain antitubercular agents, the 2-position phenol was found to be solvent-exposed in the enzyme's active site, guiding further chemical modifications.[6]
- Substitution on the Indole Nitrogen (N1): Modifying the N1 position can drastically alter the molecule's conformation and binding properties. In the development of Mcl-1 inhibitors, a novel N-substituted indole scaffold was discovered that effectively interferes with protein-protein interactions.[13]

The diagram below illustrates the logical relationship between the core scaffold, substitution points, and the resulting biological activities, providing a conceptual map for medicinal chemists.



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A diagram illustrating Structure-Activity Relationships (SAR) for the 2-phenyl-indole scaffold.

Experimental Methodologies: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves two critical phases: chemical synthesis and crystallographic analysis. The protocols described here are representative of the field and are designed to be self-validating systems.

Protocol 1: Synthesis of a 2-Phenyl-1H-Indole Derivative

This protocol is based on the Nenitzescu indole synthesis, a common method for creating substituted indoles.^[6]

Objective: To synthesize a substituted 5-hydroxy-2-phenyl-1H-indole derivative.

Materials:

- Benzoquinone
- Ethyl 3-aminocrotonate (or related aniline precursor)
- Montmorillonite K-10 clay or another suitable catalyst
- 1,2-Dichloroethane (DCE) or other appropriate solvent
- Standard laboratory glassware, heating mantle, and magnetic stirrer
- Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzoquinone (1.0 eq) and the chosen aniline derivative (1.1 eq) in 1,2-dichloroethane.
- Catalysis: Add a catalytic amount of montmorillonite K-10 clay to the mixture. Rationale: The clay acts as a solid acid catalyst, facilitating the initial Michael addition and subsequent cyclization steps.
- Reflux: Heat the reaction mixture to reflux (approximately 84°C for DCE) and maintain for 7-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, allow the mixture to cool to room temperature. Filter off the catalyst and wash it with a small amount of solvent.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired indole derivative.
- Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Single-Crystal X-ray Crystallography

This workflow details the steps required to determine the molecular structure from a purified, crystalline sample.[\[8\]](#)

Objective: To obtain a high-resolution crystal structure of the synthesized indole derivative.

Step 1: Crystal Growth (Self-Validating Step)

- The quality of the crystal is the single most important determinant of a successful structure solution. This step is self-validating: a high-quality, diffracting crystal is the only successful outcome.
- Method - Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water) to near-saturation in a clean vial. Cover the vial with a perforated cap or parafilm. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
- Method - Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Seal this vial inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[\[8\]](#)
- Selection: Identify a suitable single crystal (ideally 0.1-0.3 mm, transparent, and free of defects) under a microscope.[\[8\]](#)

Step 2: Data Collection

- Mounting: Carefully affix the selected crystal to a specialized holder (e.g., a MiTeGen loop) using cryo-protectant oil.
- Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Rationale: Flash-cooling minimizes radiation damage from the X-ray beam and reduces thermal motion of the atoms, leading to higher resolution data.

- Diffraction Experiment: Mount the crystal on the goniometer within the X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal.
- Data Recording: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms into a specific pattern of spots. A detector (e.g., a CMOS or CCD detector) records the position and intensity of thousands of these reflections to generate a complete dataset.
[\[8\]](#)

Step 3: Structure Solution and Refinement

- Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
- Structure Solution: Computational "direct methods" or Patterson methods are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.
- Refinement: A molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The final refined structure provides precise bond lengths, angles, and conformational details.

The entire experimental workflow from synthesis to final structure is depicted below.



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Experimental workflow from synthesis to crystallographic analysis.

Conclusion and Future Directions

The **6-methyl-2-phenyl-1H-indole** scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. This guide has demonstrated that a deep understanding of their three-dimensional crystal structures is not merely an academic exercise but a critical

component of modern drug design. Crystallographic data reveal key conformational features, such as the crucial indole-phenyl dihedral angle, and the intricate network of intermolecular forces that dictate crystal packing.

By correlating these precise structural details with biological activity data, researchers can build robust SAR models. These models, in turn, empower medicinal chemists to make targeted, rational modifications to the scaffold, optimizing for potency, selectivity, and improved pharmacokinetic properties. The experimental protocols detailed herein provide a validated pathway for synthesizing and structurally characterizing novel analogues.

Future work should focus on obtaining the crystal structure of the parent **6-methyl-2-phenyl-1H-indole** to provide a definitive baseline for comparative studies. Furthermore, co-crystallization of these indole derivatives with their target proteins will provide invaluable atomic-level insights into their binding modes, paving the way for the next generation of highly optimized, structure-based drugs.

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References

- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α 1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure of 6-Methyl-2-phenyl-1H-indole and its derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593685#crystal-structure-of-6-methyl-2-phenyl-1h-indole-and-its-derivatives>]

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